N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide
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Overview
Description
N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide is a complex organic compound with the molecular formula C13H9BrClNO It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide typically involves the condensation of 4-bromophenylamine with 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloro-benzamide: Shares a similar core structure but lacks the sulfonamide group.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Contains a hydroxy group instead of the sulfonamide group.
Uniqueness
N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide is unique due to the presence of both bromine and chlorine atoms along with the sulfonamide group, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C19H13BrCl2N2O3S |
---|---|
Molecular Weight |
500.2g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C19H13BrCl2N2O3S/c20-12-1-5-14(6-2-12)23-19(25)17-11-16(9-10-18(17)22)28(26,27)24-15-7-3-13(21)4-8-15/h1-11,24H,(H,23,25) |
InChI Key |
ZUTYJHBKBJLQJO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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